4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile
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Overview
Description
4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, featuring a nitrile group attached to a benzene ring, and an imine group linked to a 2,2-dimethylpropylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanal under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Copper(I) chloride (CuCl) in the presence of hydrochloric acid (HCl).
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles, depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: A precursor in the synthesis of 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile.
Benzonitrile: The parent compound, lacking the imine and dimethylpropylidene groups.
4-Cyanoaniline: Similar structure but with an amino group instead of the imine linkage.
Uniqueness
This compound is unique due to its combination of a nitrile and an imine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61599-97-1 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(2,2-dimethylpropylideneamino)benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-7,9H,1-3H3 |
InChI Key |
USWGDJYJZWYUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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